molecular formula C12H19N B3416054 N-(1-methylpropyl)-3,4-dimethyl-aniline CAS No. 56038-90-5

N-(1-methylpropyl)-3,4-dimethyl-aniline

Cat. No. B3416054
CAS RN: 56038-90-5
M. Wt: 177.29 g/mol
InChI Key: UYRFXZMCMONWSK-UHFFFAOYSA-N
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Patent
US04119669

Procedure details

Molecular sieves (Type 5A, 300 gm.) are added to 79.2 g. (1.0 mole) of methyl ethyl ketone and 121.0 g. (1.0 mole) of 3,4-dimethylaniline in 1 liter of dry benzene solvent. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then filtered from the molecular sieves which are washed with dry benzene. The benzene solutions are combined and evaporated in vacuo leaving 198 g. (100%) of the desired product. The product is sensitive to hydrolysis and is therefore reduced immediately in a Parr hydrogenator using a 5% palladium on carbon catalyst to give N-sec-butyl-3,4-xylidine.
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH3:5])=O)[CH3:2].[CH3:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[CH3:14])[NH2:10]>C1C=CC=CC=1>[CH:3]([NH:10][C:9]1[CH:11]=[CH:12][C:13]([CH3:14])=[C:7]([CH3:6])[CH:8]=1)([CH2:1][CH3:2])[CH3:5]

Inputs

Step One
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered from the molecular sieves which
WASH
Type
WASH
Details
are washed with dry benzene
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 198 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.